molecular formula C22H17ClN2O4 B2852925 2-oxo-2-(3-phenyl-3,4-dihydro-2H-1,4-benzoxazin-4-yl)ethyl 2-chloropyridine-3-carboxylate CAS No. 926592-03-2

2-oxo-2-(3-phenyl-3,4-dihydro-2H-1,4-benzoxazin-4-yl)ethyl 2-chloropyridine-3-carboxylate

Cat. No. B2852925
M. Wt: 408.84
InChI Key: DEFROYGZDFZKDB-UHFFFAOYSA-N
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Description

The compound “2-oxo-2-(3-phenyl-3,4-dihydro-2H-1,4-benzoxazin-4-yl)ethyl 2-chloropyridine-3-carboxylate” is a complex organic molecule that contains several functional groups and rings, including a benzoxazinone ring and a pyridine ring . Benzoxazinones are a class of compounds that have been studied for their various biological activities .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. Unfortunately, without specific information or a known synthesis route for this exact compound, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It contains a benzoxazinone ring, which is a type of heterocyclic compound (a ring containing atoms of at least two different elements), and a pyridine ring, which is a basic aromatic ring with one nitrogen atom .


Chemical Reactions Analysis

The reactivity of this compound would depend on its functional groups. For example, the benzoxazinone ring might undergo reactions typical of lactams (cyclic amides), while the pyridine ring might participate in reactions typical of aromatic compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by its polarity, and its melting and boiling points would be influenced by the strength of intermolecular forces .

Future Directions

The future research directions for this compound would depend on its biological activity and potential applications. If it shows promising activity in preliminary studies, it could be further optimized and studied in more detail .

properties

IUPAC Name

[2-oxo-2-(3-phenyl-2,3-dihydro-1,4-benzoxazin-4-yl)ethyl] 2-chloropyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17ClN2O4/c23-21-16(9-6-12-24-21)22(27)29-14-20(26)25-17-10-4-5-11-19(17)28-13-18(25)15-7-2-1-3-8-15/h1-12,18H,13-14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEFROYGZDFZKDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(C2=CC=CC=C2O1)C(=O)COC(=O)C3=C(N=CC=C3)Cl)C4=CC=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-oxo-2-(3-phenyl-3,4-dihydro-2H-1,4-benzoxazin-4-yl)ethyl 2-chloropyridine-3-carboxylate

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